Benzoic acid, 2,4-difluoro-3-(triethylsilyl)-
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Overview
Description
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID: is a chemical compound with the molecular formula C13H18F2O2Si . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID typically involves the following steps :
Industrial Production Methods
Industrial production methods for 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms and the triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can yield alcohols or aldehydes .
Scientific Research Applications
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the triethylsilyl group can influence the compound’s binding affinity and specificity for these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID can be compared with other similar compounds, such as:
2,4-Difluorobenzoic Acid: Lacks the triethylsilyl group, which can affect its chemical reactivity and biological activity.
3-(Triethylsilyl)benzoic Acid: Lacks the fluorine atoms, which can influence its binding affinity and specificity for molecular targets.
2,4-Difluoro-3-(trimethylsilyl)benzoic Acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group, which can affect its steric and electronic properties.
These comparisons highlight the unique features of 2,4-DIFLUORO-3-(TRIETHYLSILYL)BENZOIC ACID, such as the presence of both fluorine atoms and the triethylsilyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
651027-06-4 |
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Molecular Formula |
C13H18F2O2Si |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
2,4-difluoro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18F2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChI Key |
JVLRXFBENBMGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=CC(=C1F)C(=O)O)F |
Origin of Product |
United States |
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